- Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamidesBeilstein Journal of Organic Chemistry, 2017, 13, 1518-1523,
Cas no 945985-98-8 (1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea)
![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea structure](https://fr.kuujia.com/scimg/cas/945985-98-8x500.png)
945985-98-8 structure
Nom du produit:1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea
Numéro CAS:945985-98-8
Le MF:C28H26F6N4O
Mégawatts:548.52266740799
CID:4522996
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea
- 1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea
- N-[3,5-Bis(trifluoromethyl)phenyl]-N′-(9R)-cinchonan-9-ylurea (ACI)
-
- Piscine à noyau: 1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24+,25+/m0/s1
- La clé Inchi: VNRLCKBQNVNWFW-WAJMBDEPSA-N
- Sourire: [C@@H](C1C=CN=C2C=CC=CC=12)([C@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=O)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1
Propriétés calculées
- Qualité précise: 548.20108044 g/mol
- Masse isotopique unique: 548.20108044 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 39
- Nombre de liaisons rotatives: 5
- Complexité: 859
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 3
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 57.3
- Poids moléculaire: 548.5
- Le xlogp3: 5.8
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1257743-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 98% | 100mg |
$165 | 2024-06-05 | |
1PlusChem | 1P01KYP6-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 95% | 100mg |
$191.00 | 2024-04-19 | |
1PlusChem | 1P01KYP6-50mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 95% | 50mg |
$133.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1257743-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 98% | 100mg |
$155 | 2025-02-19 | |
eNovation Chemicals LLC | Y1257743-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 98% | 100mg |
$155 | 2025-02-26 | |
Ambeed | A1205861-250mg |
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea |
945985-98-8 | 98% | 250mg |
$177.0 | 2025-02-25 | |
eNovation Chemicals LLC | Y1257743-250mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 98% | 250mg |
$205 | 2025-03-20 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0460-50mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea |
945985-98-8 | 98%,99%e.e. | 50mg |
¥870.0 | 2024-07-19 | |
abcr | AB589377-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea, 95%; . |
945985-98-8 | 95% | 100mg |
€160.00 | 2024-07-24 | |
Ambeed | A1205861-50mg |
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea |
945985-98-8 | 98% | 50mg |
$71.0 | 2024-05-30 |
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 10 h, 50 °C
1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt
1.3 Reagents: Water ; 24 h, rt
1.4 Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt
1.3 Reagents: Water ; 24 h, rt
1.4 Solvents: Tetrahydrofuran ; overnight, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0.5 h, 0 °C; 10 h, rt
Référence
- Highly enantioselective decarboxylative protonation of α-aminomalonates mediated by thiourea cinchona alkaloid derivatives: access to both enantiomers of cyclic and acyclic α-aminoacidsOrganic Letters, 2007, 9(14), 2621-2624,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt
1.3 Reagents: Water ; 24 h, rt
1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt
1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt
1.3 Reagents: Water ; 24 h, rt
1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt
Référence
- Bifunctional Organocatalysts for the Enantioselective Synthesis of Axially Chiral Isoquinoline N-OxidesJournal of the American Chemical Society, 2015, 137(21), 6766-6769,
Synthetic Routes 4
Conditions de réaction
Référence
- Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure ReactionJournal of Organic Chemistry, 2022, 87(24), 16755-16766,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ; 24 h, rt
1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt
1.2 Reagents: Water ; 24 h, rt
1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt
Référence
- Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalystsOrganic & Biomolecular Chemistry, 2014, 12(1), 119-122,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt
1.2 Solvents: Water ; 24 h, rt
1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt
1.2 Solvents: Water ; 24 h, rt
1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt
Référence
- Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional OrganocatalystsChemistry - A European Journal, 2017, 23(42), 9996-10000,
Synthetic Routes 7
Conditions de réaction
Référence
- One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold CatalysisACS Catalysis, 2014, 4(2), 634-638,
Synthetic Routes 8
Conditions de réaction
Référence
- One-Pot Catalytic Enantioselective Synthesis of Tetrahydropyridines via a Nitro-Mannich/Hydroamination CascadeOrganic Letters, 2012, 14(20), 5290-5293,
Synthetic Routes 9
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 16 h, rt
Référence
- Catalytic Asymmetric Intramolecular Bromolactonization of α,β-Unsaturated KetonesSynlett, 2019, 30(12), 1474-1478,
Synthetic Routes 10
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
Référence
- Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxycinchonan-9-yl]-; urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-yl-e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6,
Synthetic Routes 11
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt
Référence
- Enantio- and diastereoselective Michael additions of C-succinimidyl esters to nitro olefins using cinchonine-derived bifunctional organocatalystsTetrahedron: Asymmetry, 2011, 22(11), 1147-1155,
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Raw materials
- (9R)?-6'-Cinchonan-?9-?amine Trihydrochloride
- Cinchonidine
- Cinchonine
- 1-isocyanato-3,5-bis(trifluoromethyl)benzene
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Preparation Products
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Littérature connexe
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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